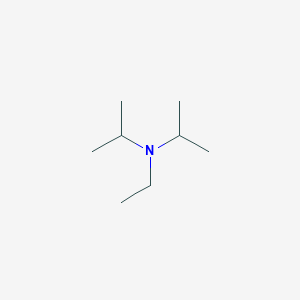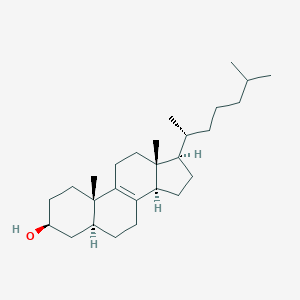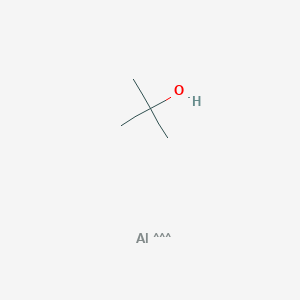
Terc-butóxido de aluminio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum tert-butoxide is utilized as a reagent in the Oppenauer oxidation of alcohols to ketones. It is also used in Meerwein-Ponndorf-Verley reduction of ketones .
Synthesis Analysis
Aluminum tert-butoxide has been used as a precursor for atomic layer deposition of alkali metal-containing thin films . It is actively involved in the preparation of 1,1,2-triethoxyethene by reacting with 1,1,2,2-tetraethoxyethane followed by the elimination of alcohol .
Molecular Structure Analysis
The molecular formula of Aluminum tert-butoxide is C12H27AlO3 . Its molecular weight is 246.33 .
Chemical Reactions Analysis
Aluminum tert-butoxide is utilized in the Oppenauer oxidation of alcohols to ketones and in the Meerwein-Ponndorf-Verley reduction of ketones . It has been shown to exhibit the necessary properties to facilitate saturating growth for Li-, Na-, K-, and Rb-containing compounds .
Physical and Chemical Properties Analysis
Aluminum tert-butoxide is a solid at 20°C . It is insoluble in water but soluble in benzene, ether, and toluene . It has a boiling point of 180°C .
Aplicaciones Científicas De Investigación
Precursor para la Deposición de Capas Atómicas
El terc-butóxido de aluminio se utiliza como precursor para la deposición de capas atómicas de películas delgadas que contienen metales alcalinos . Estas películas delgadas están ganando atención en diversas aplicaciones, incluida la tecnología de baterías de litio y sodio, dispositivos piezoeléctricos y ferroeléctricos sin plomo y células solares de perovskita en tándem dopadas con álcali que rompen récords .
Oxidación de Oppenauer
El this compound se utiliza como reactivo en la oxidación de Oppenauer de alcoholes a cetonas . Este proceso de oxidación es un método suave para convertir alcoholes secundarios en cetonas.
Reducción de Meerwein-Ponndorf-Verley
Este compuesto también se utiliza en la reducción de Meerwein-Ponndorf-Verley de cetonas . Esta reacción es una reacción redox orgánica en la que una cetona o un aldehído se reduce a un alcohol usando this compound y un alcohol.
Preparación de 1,1,2-Trietoxietileno
El this compound participa en la preparación de 1,1,2-trietoxietileno reaccionando con 1,1,2,2-tetraetoxieetano seguido de la eliminación de alcohol .
Materiales de energía sostenible
Los materiales que contienen metales alcalinos, que se pueden producir utilizando this compound, se han vuelto cada vez más atractivos en un mundo que busca materiales de energía sostenible .
Dispositivos funcionales verdes
Estos materiales que contienen metales alcalinos también se utilizan en dispositivos funcionales verdes . Estos dispositivos son respetuosos con el medio ambiente y contribuyen al desarrollo sostenible.
Mecanismo De Acción
Target of Action
Aluminum tert-butoxide, also known as Aluminum-tri-tert-butoxide, primarily targets alcohols and ketones in chemical reactions . It is utilized as a reagent in the Oppenauer oxidation of alcohols to ketones and in the Meerwein-Ponndorf-Verley reduction of ketones .
Mode of Action
Aluminum tert-butoxide interacts with its targets (alcohols and ketones) through oxidation and reduction reactions . In the Oppenauer oxidation, it facilitates the conversion of alcohols to ketones . In the Meerwein-Ponndorf-Verley reduction, it aids in the reduction of ketones .
Biochemical Pathways
The primary biochemical pathway influenced by Aluminum tert-butoxide is the Oppenauer oxidation and Meerwein-Ponndorf-Verley reduction . These pathways involve the oxidation of alcohols to ketones and the reduction of ketones, respectively . The compound also plays a role in the formation of S–S, S–Se, N–N, and C–N bonds, extending its scope in chemical synthesis .
Pharmacokinetics
It’s important to note that it is asolid powder at room temperature . Its bioavailability, distribution, metabolism, and excretion would largely depend on the specific conditions of its use and the system in which it is applied.
Result of Action
The result of Aluminum tert-butoxide’s action is the successful conversion of alcohols to ketones in the Oppenauer oxidation and the reduction of ketones in the Meerwein-Ponndorf-Verley reduction . It is also involved in the preparation of 1,1,2-triethoxyethene by reacting with 1,1,2,2-tetraethoxyethane followed by the elimination of alcohol .
Safety and Hazards
Aluminum tert-butoxide causes burns of eyes, skin, and mucous membranes . It reacts violently with water and is flammable . Containers may explode when heated .
Relevant Papers
One relevant paper is “tert-butoxides as precursors for atomic layer deposition of alkali metal containing thin films” published in the Journal of Vacuum Science & Technology A . The paper discusses the use of alkali metal tert-butoxides, including Aluminum tert-butoxide, as precursors in atomic layer deposition .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Aluminum tert-butoxide can be achieved through the reaction of Aluminum metal with tert-butanol in the presence of a strong acid catalyst.", "Starting Materials": [ "Aluminum metal", "tert-butanol", "strong acid catalyst (such as sulfuric acid or hydrochloric acid)" ], "Reaction": [ "Add Aluminum metal to a reaction vessel", "Add tert-butanol to the reaction vessel", "Add a strong acid catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture to room temperature", "Filter off any unreacted Aluminum metal", "Evaporate the solvent to obtain Aluminum tert-butoxide as a white solid" ] } | |
Número CAS |
556-91-2 |
Fórmula molecular |
C4H10AlO |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
aluminum;2-methylpropan-2-olate |
InChI |
InChI=1S/C4H10O.Al/c1-4(2,3)5;/h5H,1-3H3; |
Clave InChI |
ZYJCNKZDMOOHSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3] |
SMILES canónico |
CC(C)(C)O.[Al] |
| 556-91-2 | |
Pictogramas |
Flammable; Corrosive |
Sinónimos |
Aluminum tert-butoxide (6CI,7CI); tert-Butyl Alcohol Aluminum Salt; Aluminum t-Butoxide; Aluminum tert-Butanolate; Aluminum tert-Butylate; Aluminum tri-tert-Butoxide; Aluminum tris(tert-Butoxide); Aluminum tris(tert-Butylate); Tri-tert-Butoxyaluminum |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of aluminum tert-butoxide in organic synthesis?
A: Aluminum tert-butoxide can be used to induce dehydration reactions. For example, in a study focusing on the synthesis of rac-dihydroisorotundine, researchers employed aluminum tert-butoxide at elevated temperature (220°C) to eliminate a methanol molecule from a dimethylketal intermediate. This step was crucial in the final stages of synthesizing the target molecule, rac-dihydroisorotundine [].
Q2: Beyond dehydration, are there other synthetic applications of aluminum tert-butoxide?
A: Yes, aluminum tert-butoxide is known to facilitate the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction is particularly useful for the stereoselective reduction of ketones to alcohols. Research has shown that replacing the commonly used aluminum isopropoxide catalyst with aluminum tert-butoxide in MPV reductions can lead to a significant increase in reaction rate [].
Q3: How does the choice of aluminum alkoxide catalyst influence the stereochemistry of MPV reductions?
A: The stereochemical outcome of MPV reductions, particularly in the context of synthesizing chiral molecules like HIV protease inhibitors, is significantly impacted by the type of aluminum alkoxide catalyst used. While both aluminum isopropoxide and aluminum tert-butoxide can catalyze these reductions, they often lead to different diastereomeric ratios in the products. Researchers observed this difference when investigating the synthesis of a specific diastereomer of an alcohol intermediate for HIV protease inhibitors. The study highlighted the importance of catalyst selection for controlling the stereochemistry of the final product [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





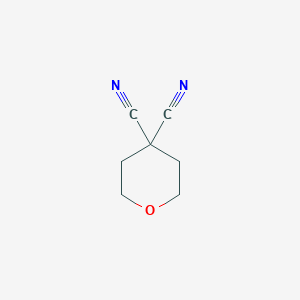

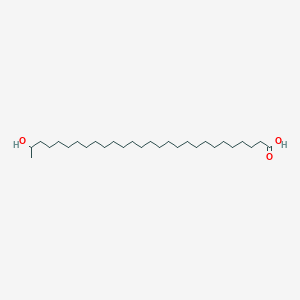
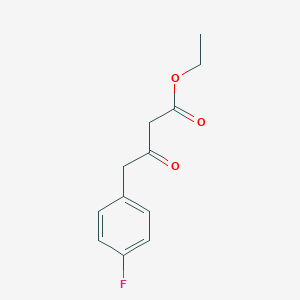
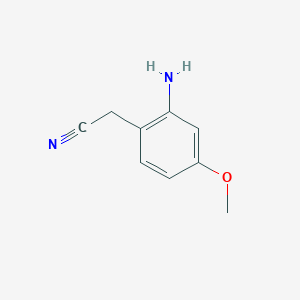

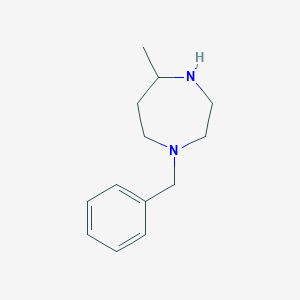
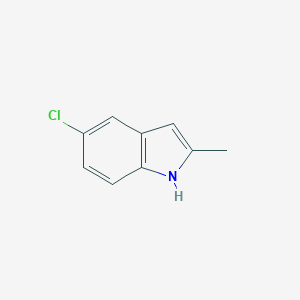
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
